Cas no 1984128-96-2 (6-Pent-4-ynoxypyridine-3-carboxylic acid)

6-Pent-4-ynoxypyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(Pent-4-ynyloxy)nicotinic acid
- 6-Pent-4-ynoxypyridine-3-carboxylic acid
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- MDL: MFCD28976404
- インチ: 1S/C11H11NO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h1,5-6,8H,3-4,7H2,(H,13,14)
- InChIKey: WCEAOFYECUKUBE-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C(=O)O)=CN=1)CCCC#C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 256
- トポロジー分子極性表面積: 59.4
6-Pent-4-ynoxypyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 127958-1g |
6-(Pent-4-ynyloxy)nicotinic acid, 97% |
1984128-96-2 | 97% | 1g |
$910.00 | 2023-09-09 |
6-Pent-4-ynoxypyridine-3-carboxylic acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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2. Back matter
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
6-Pent-4-ynoxypyridine-3-carboxylic acidに関する追加情報
Recent Advances in the Application of 6-Pent-4-ynoxypyridine-3-carboxylic acid (CAS: 1984128-96-2) in Chemical Biology and Drug Discovery
6-Pent-4-ynoxypyridine-3-carboxylic acid (CAS: 1984128-96-2) has emerged as a versatile building block in chemical biology and pharmaceutical research. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of targeted therapies and diagnostic agents. This compound's unique structural features, including the alkyne and carboxylic acid functional groups, enable diverse chemical modifications, making it valuable for click chemistry applications and bioconjugation strategies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-Pent-4-ynoxypyridine-3-carboxylic acid in the development of novel kinase inhibitors. Researchers successfully incorporated this scaffold into a series of ATP-competitive inhibitors showing selective activity against PI3K isoforms. The alkyne moiety allowed for subsequent functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid structure-activity relationship exploration and the attachment of fluorescent probes for cellular imaging.
In the field of radiopharmaceuticals, 6-Pent-4-ynoxypyridine-3-carboxylic acid has shown promise as a precursor for PET tracer development. A recent publication in ACS Medicinal Chemistry Letters (2024) described its use in synthesizing 18F-labeled probes for imaging protein-protein interactions. The compound's carboxylic acid group facilitated conjugation to targeting peptides, while the alkyne enabled efficient radiolabeling via prosthetic group approaches, achieving radiochemical yields >85%.
Structural biology applications have also benefited from this compound. Cryo-EM studies published in Nature Communications (2023) utilized derivatives of 6-Pent-4-ynoxypyridine-3-carboxylic acid as cryo-protectants and crystallization additives. The molecule's amphiphilic nature improved membrane protein stability during sample preparation, enabling high-resolution structure determination of several GPCRs previously resistant to crystallization.
From a synthetic chemistry perspective, recent advances in flow chemistry have improved the production scalability of 6-Pent-4-ynoxypyridine-3-carboxylic acid. A 2024 Organic Process Research & Development paper reported a continuous manufacturing process achieving 92% yield with >99% purity, addressing previous challenges in large-scale synthesis. This development is particularly significant given the compound's growing importance in fragment-based drug discovery campaigns.
Looking forward, the unique properties of 6-Pent-4-ynoxypyridine-3-carboxylic acid position it as a valuable tool for emerging areas such as targeted protein degradation and covalent inhibitor design. Ongoing research is exploring its incorporation into PROTAC molecules and as a warhead in covalent inhibitor libraries. The compound's dual functionality continues to inspire innovative applications across chemical biology and drug discovery.
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